molecular formula C19H18N6O6 B11708324 N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide CAS No. 302909-25-7

N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide

Cat. No.: B11708324
CAS No.: 302909-25-7
M. Wt: 426.4 g/mol
InChI Key: AAXACTHSNRWYEX-ZIOPAAQOSA-N
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Description

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-CONHNH2). The presence of nitrobenzylidene groups in its structure adds to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide typically involves the reaction of pentanedihydrazide with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The process involves the condensation of the aldehyde groups with the hydrazide groups, forming the desired bis(4-nitrobenzylidene) derivative .

Industrial Production Methods

While specific industrial production methods for N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.

    Solvents: Ethanol, methanol, or other polar solvents.

    Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted hydrazides.

    Condensation Products: More complex hydrazone derivatives.

Scientific Research Applications

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is unique due to the presence of two nitrobenzylidene groups and the pentanedihydrazide backbone

Properties

CAS No.

302909-25-7

Molecular Formula

C19H18N6O6

Molecular Weight

426.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

AAXACTHSNRWYEX-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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